Nantenine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Nantenine is a naturally occurring alkaloid found in various plants, most notably in the berries of Nandina domestica, commonly known as heavenly bamboo []. Scientific research has explored its potential for a range of therapeutic applications due to its diverse biological activities. Here's a closer look at some key areas of Nantenine research:

Anti-inflammatory and Analgesic Effects

Nantenine exhibits anti-inflammatory properties by suppressing the production of inflammatory mediators like cytokines and prostaglandins []. Studies suggest it may be beneficial in managing inflammatory conditions like arthritis and osteoarthritis [].

Antibacterial Activity

Research indicates Nantenine possesses antibacterial properties against various bacterial strains, including those resistant to conventional antibiotics []. This opens doors for exploring its potential as a novel therapeutic agent against antibiotic-resistant infections.

Neuroprotective Effects

Nantenine demonstrates neuroprotective properties by reducing oxidative stress and protecting brain cells from damage. Studies suggest it may be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease [].

Anti-cancer Properties

Some research suggests Nantenine may have anti-cancer properties. It can induce cell death in cancer cells and inhibit their proliferation []. However, further investigation is needed to determine its efficacy and safety in cancer treatment.

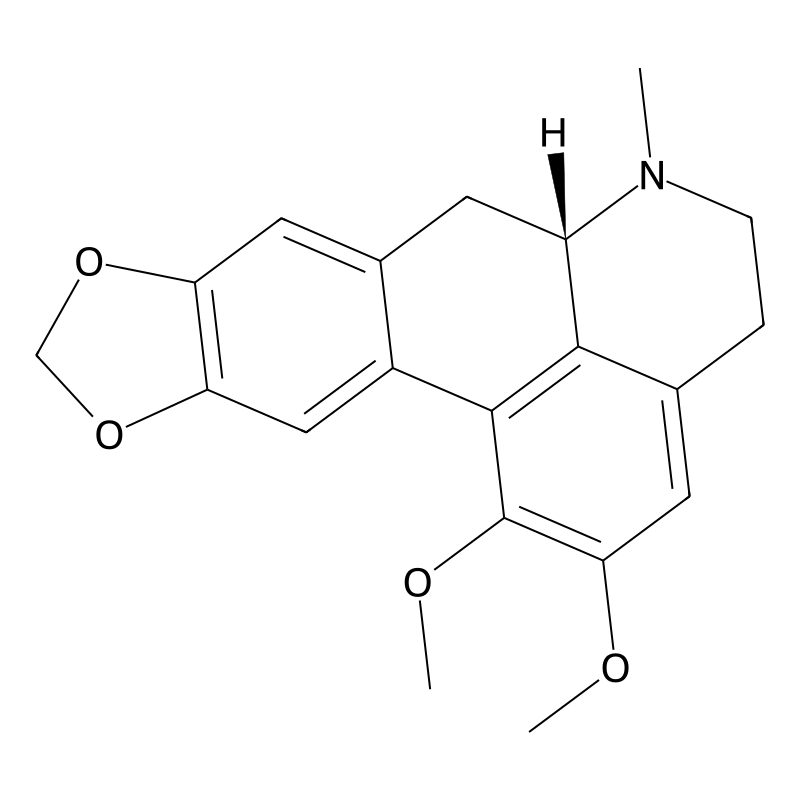

Nantenine is a naturally occurring alkaloid primarily derived from the plant Nandina domestica, belonging to the family Lauraceae. Its chemical formula is C20H21NO4, and it is classified as an isoquinoline derivative. Nantenine has garnered attention for its diverse pharmacological properties, particularly as an antagonist of various receptors, including the alpha-1 adrenergic receptor and the 5-HT2A serotonin receptor. This compound exhibits significant biological activity, influencing both behavioral and physiological responses in various biological systems .

Nantenine demonstrates a range of biological activities:

- Serotonergic Activity: It acts as a selective antagonist for the 5-HT2A serotonin receptor, inhibiting serotonin-induced contractions in vascular tissues .

- Acetylcholinesterase Inhibition: Nantenine shows potential as an acetylcholinesterase inhibitor, which could have implications for treating neurodegenerative diseases .

- Antioxidant Properties: Research indicates that nantenine may induce oxidative stress in certain pathogens, such as Leishmania, leading to apoptosis of these parasites .

These activities suggest that nantenine could be beneficial in developing treatments for conditions related to neurotransmitter imbalances and parasitic infections.

The synthesis of nantenine can be achieved through various methods:

- Extraction from Natural Sources: Nantenine is predominantly extracted from Nandina domestica using solvent extraction techniques.

- Chemical Synthesis: Laboratory synthesis involves multi-step organic reactions, often starting from simpler isoquinoline precursors. Specific synthetic routes may vary depending on desired yields and purity levels.

Research into more efficient synthesis methods continues to evolve, aiming to optimize yield and reduce environmental impact.

Nantenine's unique properties lend themselves to several applications:

- Pharmaceutical Development: Due to its receptor antagonism, nantenine is being explored for potential use in treating psychiatric disorders and cardiovascular diseases.

- Antiparasitic Treatments: Its ability to induce oxidative stress in parasites makes it a candidate for developing new antiparasitic drugs.

- Research Tool: Nantenine serves as a valuable tool in pharmacological research to study serotonin and adrenergic receptor functions.

Studies on nantenine's interactions reveal significant insights into its pharmacological profile:

- Receptor Binding Studies: Molecular docking studies have shown that nantenine binds effectively to both serotonin receptors and acetylcholinesterase, indicating its potential versatility in therapeutic applications .

- Behavioral Studies: In vivo studies demonstrate that nantenine can block behavioral effects induced by serotonin, suggesting its role in modulating serotonergic pathways .

These interaction studies underscore nantenine's potential as a multi-targeted therapeutic agent.

Nantenine shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| O-Methyldomesticine | Isoquinoline | Serotonin receptor antagonist | Methylated derivative of nantenine |

| Berberine | Isoquinoline | Antimicrobial, anti-inflammatory | Known for broad-spectrum antimicrobial activity |

| Tetrahydropalmatine | Isoquinoline | Analgesic, sedative | Distinct sedative effects compared to nantenine |

| Rhynchophylline | Isoquinoline | Antihypertensive | Unique cardiovascular effects |

Nantenine's uniqueness lies in its specific receptor antagonism and dual role as an acetylcholinesterase inhibitor, distinguishing it from other isoquinoline derivatives.

Phylogenetic Distribution in Plant Species

Nantenine, an aporphine alkaloid with the molecular formula C20H21NO4 and molecular weight of 339.4 grams per mole, exhibits a restricted but taxonomically significant distribution across several plant families [1]. The compound has been identified as an oxoaporphine alkaloid that serves as a metabolite in various plant species [1]. The phylogenetic distribution of nantenine demonstrates its occurrence primarily within three major plant families: Berberidaceae, Menispermaceae, and Papaveraceae [1] [2].

Within the Berberidaceae family, Nandina domestica, commonly known as heavenly bamboo or sacred bamboo, represents the most extensively studied source of nantenine [2] [10]. This monotypic genus, native to eastern Asia from the Himalayas to Japan, accumulates nantenine in significant quantities throughout various plant organs [7] [10]. The species serves as the primary natural source for nantenine isolation and has been utilized in traditional medicine practices across its native range [7].

The Menispermaceae family contributes to nantenine distribution through Stephania tetrandra, where the compound has been documented alongside other benzylisoquinoline alkaloids [1] [12]. This species, belonging to the genus Stephania, demonstrates the presence of nantenine as part of its secondary metabolite profile [12]. The occurrence in Menispermaceae represents an important taxonomic expansion of nantenine distribution beyond the Berberidaceae family.

Papaveraceae family members also contribute to the phylogenetic distribution of nantenine, with documented presence in Platycapnos tenuiloba and various Corydalis species [1] [11]. The presence of nantenine in Corydalis species is particularly significant given the extensive alkaloid diversity within this genus [11] [15]. These findings suggest that nantenine biosynthesis capabilities have evolved independently or been maintained across multiple taxonomic lineages within the order Ranunculales.

| Family | Genus | Species | Common Name | Nantenine Presence |

|---|---|---|---|---|

| Berberidaceae | Nandina | Nandina domestica | Heavenly bamboo | High |

| Menispermaceae | Stephania | Stephania tetrandra | Stephania root | Present |

| Papaveraceae | Platycapnos | Platycapnos tenuiloba | Slender fumewort | Present |

| Papaveraceae | Corydalis | Corydalis species | Corydalis | Present |

Biosynthetic Pathways in Aporphine Alkaloid Metabolism

The biosynthesis of nantenine follows the established benzylisoquinoline alkaloid metabolic pathway, beginning with the amino acid tyrosine as the primary precursor [19] [20]. The initial steps involve the decarboxylation of tyrosine or dihydroxyphenylalanine to yield dopamine, which serves as a fundamental building block for all benzylisoquinoline alkaloids [20]. This dopamine precursor subsequently undergoes condensation with 4-hydroxyphenylacetaldehyde, an aldehyde derived from tyrosine, through the action of norcoclaurine synthase to form the first benzylisoquinoline intermediate [17] [19].

The pathway proceeds through a series of methylation reactions catalyzed by specific O-methyltransferases and N-methyltransferases [17] [18]. The enzyme 6-O-methyltransferase catalyzes the methylation at the C6 position, while coclaurine N-methyltransferase facilitates N-methylation reactions [18] [19]. These sequential modifications lead to the formation of reticuline, which serves as a crucial branch point intermediate in benzylisoquinoline alkaloid biosynthesis [18] [20].

The critical step in aporphine alkaloid formation involves the carbon-carbon phenol coupling reaction catalyzed by cytochrome P450 enzymes, specifically members of the CYP80 family [16] [21]. CYP80G enzymes, including CYP80G6, demonstrate the ability to catalyze the intramolecular phenol coupling that converts reticuline to the aporphine skeleton [16]. This reaction represents a key divergence point where the benzylisoquinoline scaffold is transformed into the characteristic tetracyclic aporphine structure [6] [16].

The formation of nantenine specifically requires additional modifications following the initial aporphine skeleton formation [7]. The compound domesticine serves as an immediate precursor to nantenine, with the final step involving O-methylation to produce nantenine [4] [7]. This O-methylation reaction introduces the methoxy group that distinguishes nantenine from its precursor domesticine, as indicated by the systematic name O-methyldomesticine [1] [4].

Recent studies have identified specific cytochrome P450 enzymes responsible for the stereochemical diversity observed in aporphine alkaloids [16]. CYP80G6 and CYP80Q5 demonstrate distinct activities toward S-configured and R-configured substrates respectively, providing insight into the stereochemical control mechanisms in aporphine biosynthesis [16]. Additionally, CYP719C enzymes, including CYP719C3 and CYP719C4, catalyze the formation of methylenedioxy bridge formations on the A-ring and D-ring of aporphine alkaloids [16].

| Enzyme | Function | Pathway Step |

|---|---|---|

| Tyrosine decarboxylase | Converts tyrosine to tyramine | Initial precursor formation |

| Tyrosine/dihydroxyphenylalanine decarboxylase | Converts dihydroxyphenylalanine to dopamine | Initial precursor formation |

| Norcoclaurine synthase | Condensation of dopamine and 4-hydroxyphenylacetaldehyde | Formation of benzylisoquinoline skeleton |

| 6-O-methyltransferase | Methylation at C6 position | Modification of benzylisoquinoline |

| N-methyltransferase | N-methylation | Formation of N-methylated intermediates |

| 3'-hydroxy-N-methylcoclaurine-4'-O-methyltransferase | Methylation at 4' position | Formation of reticuline |

| CYP80G (Corytuberine synthase) | C-C phenol coupling | Formation of aporphine skeleton |

| O-methyltransferase | O-methylation of domesticine to nantenine | Final modification |

Ecological Roles and Plant Defense Mechanisms

Nantenine functions as a significant component of plant defense systems, contributing to protection against various biotic and abiotic stresses [5] [7]. The compound demonstrates effectiveness as an herbivore deterrent, with documented repellent activity against insects such as Aedes albopictus [7]. Studies on Nandina domestica extracts containing nantenine showed effective protection periods of several hours against insect feeding, indicating the compound's role in direct plant defense [7].

The mechanism of herbivore deterrence involves the toxic properties of nantenine and related alkaloids [14] [22]. In Nandina domestica, nantenine works synergistically with cyanogenic glycosides to provide comprehensive protection against herbivorous insects [22]. The dual defense system creates multiple barriers to herbivore feeding, with alkaloids providing deterrent effects while cyanogenic compounds offer toxic backup protection [22]. This multi-layered defense strategy enhances the overall effectiveness of plant protection mechanisms.

Nantenine also contributes to plant defense through its antimicrobial properties, which help protect against pathogenic microorganisms [5]. The aporphine alkaloid structure confers broad-spectrum antimicrobial activity, providing protection against both bacterial and fungal pathogens that might otherwise compromise plant health [5] [6]. This antimicrobial function represents an important aspect of plant immunity, particularly in tissues exposed to environmental pathogens.

The compound participates in allelopathic interactions, potentially affecting neighboring plant species through chemical signaling [5] [9]. Allelopathic compounds like nantenine can influence the germination, growth, and development of competing plant species, providing an indirect competitive advantage to the producing plant [9]. This chemical interference mechanism helps establish and maintain ecological niches in natural plant communities.

Environmental stress conditions can influence nantenine production levels, suggesting an adaptive response mechanism [7]. Plants subjected to herbivore pressure, pathogen attack, or other stress factors often increase alkaloid biosynthesis, including nantenine production [5] [17]. This inducible defense response allows plants to allocate resources efficiently, producing defensive compounds when threats are present while minimizing metabolic costs during unstressed periods [9].

The ecological significance of nantenine extends to its role in plant-animal interactions beyond herbivore deterrence [7] [14]. The compound's effects on neurotransmitter systems suggest potential impacts on animal behavior, which could influence pollinator interactions or seed dispersal mechanisms [7] [26]. However, the primary ecological function remains centered on plant protection rather than facilitating beneficial interactions.

| Role | Mechanism | Evidence |

|---|---|---|

| Herbivore deterrence | Toxicity to insect herbivores | Repellent activity against Aedes albopictus |

| Antimicrobial defense | Inhibition of microbial growth | Antimicrobial properties of aporphine alkaloids |

| Chemical signaling | Allelopathic effects on neighboring plants | Limited competition in native habitats |

| Adaptation to environmental stress | Increased alkaloid production under stress | Higher alkaloid content in stressed plants |